molecular formula C23H28N4OS B286322 2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone

2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone

Cat. No. B286322
M. Wt: 408.6 g/mol
InChI Key: SKZMLLOZZWNWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. It is also believed to bind to cancer cells through its interaction with specific receptors on the cell surface.
Biochemical and Physiological Effects:
2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In addition, it has been found to exhibit low toxicity towards normal cells. However, further studies are needed to determine its safety and efficacy in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone in lab experiments is its ability to selectively bind to cancer cells, making it a potential diagnostic tool for cancer. In addition, its low toxicity towards normal cells makes it a promising candidate for the development of anti-cancer drugs. However, its limited solubility in water and low yield during synthesis can pose challenges in its use in lab experiments.

Future Directions

There are several future directions for the study of 2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone. One direction is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of its potential use in the development of organic electronic devices. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential use as a diagnostic tool for cancer.

Synthesis Methods

The synthesis of 2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone involves the reaction of 2-aminopyridine with 3-dimethylaminopropyl chloride, followed by the reaction with benzyl mercaptan and benzyl bromide. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of the product is around 60%.

Scientific Research Applications

2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential use as a diagnostic tool for cancer due to its ability to bind to cancer cells. In the field of materials science, it has been studied for its potential use in the development of organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.

properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

2-benzyl-5-benzylsulfanyl-4-[3-(dimethylamino)propylamino]pyridazin-3-one

InChI

InChI=1S/C23H28N4OS/c1-26(2)15-9-14-24-22-21(29-18-20-12-7-4-8-13-20)16-25-27(23(22)28)17-19-10-5-3-6-11-19/h3-8,10-13,16,24H,9,14-15,17-18H2,1-2H3

InChI Key

SKZMLLOZZWNWCK-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=C(C=NN(C1=O)CC2=CC=CC=C2)SCC3=CC=CC=C3

Canonical SMILES

CN(C)CCCNC1=C(C=NN(C1=O)CC2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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